

# Benchmarking New GalNAc Constructs Against the L96 Standard: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The advent of N-acetylgalactosamine (GalNAc)-siRNA conjugates has revolutionized the field of RNA interference (RNAi) therapeutics, enabling potent and specific gene silencing in hepatocytes. The triantennary GalNAc construct, L96, has long been the industry benchmark for efficient delivery of siRNAs to the liver.[1][2][3][4][5] However, ongoing research has led to the development of novel GalNAc constructs designed to enhance efficacy, duration of action, and manufacturing efficiency. This guide provides an objective comparison of these new constructs against the established L96 standard, supported by experimental data.

## Data Presentation: Performance Comparison of GalNAc-siRNA Constructs

The following tables summarize the in vivo performance of various new GalNAc constructs compared to the L96 standard. The primary endpoints evaluated are the reduction of target protein levels in preclinical models.



Construct Descripti on	Target Gene	Animal Model	Dose	Time Point	% Target Protein Reductio n (vs. Control)	Referenc e
L96 Standard	ANGPTL3	C57BL/6 Mice	3 mg/kg	Day 21	51.5%	
TrisGal-6 (pyran- derived scaffold)	ANGPTL3	C57BL/6 Mice	3 mg/kg	Day 21	76.6%	_
L96 Standard	TTR	Mice	1 mg/kg	Day 7	~50% (estimated from graph)	
Bivalent Serinol- GalNAc (opposite ends of sense strand)	TTR	Mice	1 mg/kg	Day 7	~85% (estimated from graph)	
L96 Standard	TTR	Rats	Not Specified	Not Specified	Potent Silencing	-
Diamine- Scaffold (TG2) with PS-linkage	TTR	Rats	Not Specified	Not Specified	More powerful silencing than L96	-



Construct Descripti on	Target Gene	Animal Model	Dose	Time Point	% Target mRNA Knockdo wn (vs. Control)	Referenc e
L96 Standard (123M)	ANGPTL3	C57BL/6 Mice	3 mg/kg	Day 28	~28.2% (remaining mRNA 71.8%)	
TrisGal-6 (149M)	ANGPTL3	C57BL/6 Mice	3 mg/kg	Day 28	~59% (remaining mRNA 41.0%)	-

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate interpretation and replication of benchmarking studies. Below are protocols for key experiments cited in the comparison of GalNAc-siRNA constructs.

## In Vivo Efficacy Studies in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of GalNAc-siRNA conjugates in mice.

#### 1. Animal Models:

- C57BL/6 mice (male, 7-9 weeks old) are commonly used.
- All animal procedures should be performed in accordance with institutional guidelines for the care and use of laboratory animals.

### 2. Dosing:

GalNAc-siRNA conjugates are typically administered via subcutaneous (s.c.) injection.



- Doses can range from 0.3 mg/kg to 3 mg/kg for single-dose studies.
- 3. Sample Collection:
- Blood samples are collected via retro-orbital bleeding under anesthesia at specified time points (e.g., before dosing and on days 7, 14, 21, 28 post-injection).
- Serum is prepared by centrifugation to separate it from blood cells.
- 4. Measurement of Target Protein Levels:
- Serum levels of the target protein (e.g., ANGPTL3, TTR) are measured using commercially available ELISA kits.
- Protein levels are often normalized to pre-dose levels for each animal.
- 5. Measurement of Target mRNA Levels:
- At the end of the study, animals are euthanized, and liver tissue is collected.
- Total RNA is extracted from the liver tissue.
- The levels of the target mRNA are quantified using relative quantitative reverse transcription PCR (RT-qPCR).

### **Quantification of siRNA in Liver Tissue**

This protocol describes how to measure the concentration of the siRNA guide strand in liver tissue.

- 1. Tissue Homogenization:
- A portion of the collected liver tissue is homogenized.
- 2. RNA Extraction:
- Total RNA, including small RNAs, is extracted from the liver homogenate using a suitable kit.
- Quantification by Stem-Loop RT-qPCR:



- A modified stem-loop RT-qPCR procedure is used to specifically quantify the siRNA guide strand.
- A standard curve is generated using a synthetic RNA oligonucleotide corresponding to the guide strand to determine the absolute copy number.
- The siRNA concentration is typically expressed as micrograms of siRNA per gram of liver tissue.

## Ago2 Immunoprecipitation and Quantification of RISC-Bound siRNA

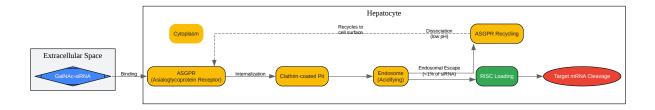
This protocol allows for the quantification of the amount of siRNA that is loaded into the RNA-induced silencing complex (RISC), which is the active form for gene silencing.

- 1. Cell/Tissue Lysis:
- Liver tissue is lysed in a buffer that preserves the integrity of protein-RNA complexes. The lysate is then clarified by centrifugation.
- 2. Immunoprecipitation:
- The lysate is incubated with an antibody specific for Argonaute 2 (Ago2), a key component of RISC.
- Protein A/G magnetic beads are then added to pull down the Ago2-antibody complexes.
- The beads are washed to remove non-specifically bound proteins and RNA.
- 3. RNA Elution and Quantification:
- The Ago2-bound small RNAs are eluted from the beads.
- The amount of the specific siRNA guide strand is then quantified using stem-loop RT-qPCR as described above.

## **Visualizing the Pathways and Processes**



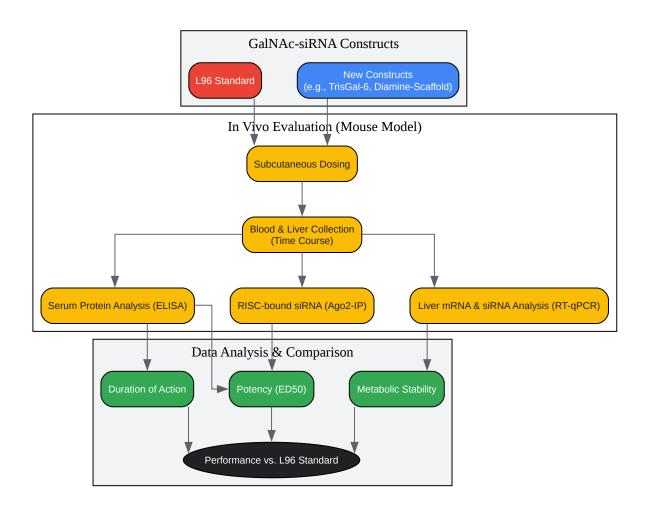
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological and experimental workflows.



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Caption: Cellular uptake pathway of a GalNAc-siRNA conjugate in hepatocytes.

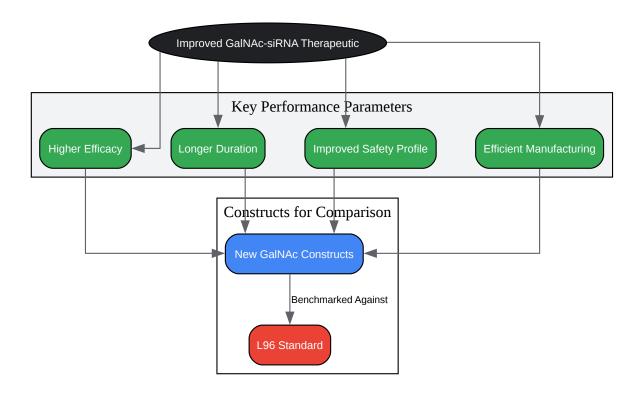




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Caption: Experimental workflow for benchmarking new GalNAc-siRNA constructs.





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Caption: Logical relationship for comparing new GalNAc constructs to the L96 standard.

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